molecular formula C12H16O3S B14405452 (Methanesulfinyl)methyl 4-phenylbutanoate CAS No. 89578-16-5

(Methanesulfinyl)methyl 4-phenylbutanoate

Cat. No.: B14405452
CAS No.: 89578-16-5
M. Wt: 240.32 g/mol
InChI Key: XWEDPLJRIJPOJI-UHFFFAOYSA-N
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Description

(Methanesulfinyl)methyl 4-phenylbutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is known for its unique chemical structure, which includes a methanesulfinyl group attached to a methyl 4-phenylbutanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methanesulfinyl)methyl 4-phenylbutanoate typically involves the esterification of 4-phenylbutanoic acid with methanesulfinylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Methanesulfinyl)methyl 4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Methanesulfinyl)methyl 4-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Methanesulfinyl)methyl 4-phenylbutanoate involves its interaction with various molecular targets. The methanesulfinyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-phenylbutanoate: Lacks the methanesulfinyl group, making it less reactive.

    Ethyl 4-phenylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-hydroxy-4-phenylbutanoate: Contains a hydroxyl group, making it more hydrophilic

Uniqueness

(Methanesulfinyl)methyl 4-phenylbutanoate is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

89578-16-5

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

methylsulfinylmethyl 4-phenylbutanoate

InChI

InChI=1S/C12H16O3S/c1-16(14)10-15-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

XWEDPLJRIJPOJI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)COC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

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